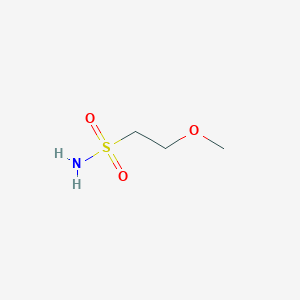

2-Methoxyethane-1-sulfonamide

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-methoxyethanesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H9NO3S/c1-7-2-3-8(4,5)6/h2-3H2,1H3,(H2,4,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLPQSNXTFZZLHB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCS(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H9NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30596784 | |

| Record name | 2-Methoxyethane-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30596784 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

139.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51517-04-5 | |

| Record name | 2-Methoxyethane-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30596784 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-methoxyethane-1-sulfonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Methoxyethane-1-sulfonamide: Properties, Synthesis, and Applications

Introduction and Core Concepts

2-Methoxyethane-1-sulfonamide, with CAS Number 51517-04-5, is a primary sulfonamide featuring a methoxyethyl group attached to the sulfur atom.[1][2] As a member of the sulfonamide class of organic compounds, it possesses the characteristic SO₂NH₂ functional group. This moiety is a cornerstone in medicinal chemistry, famously present in sulfa drugs, diuretics, and anticonvulsants. While this compound itself is not a widely commercialized end-product, its structure represents a valuable and versatile building block for chemical synthesis. The presence of both a flexible, polar methoxyethyl chain and a reactive sulfonamide group makes it a target of interest for constructing more complex molecules in drug discovery and materials science. This guide provides a comprehensive overview of its chemical properties, a detailed, field-tested synthetic protocol, and an expert analysis of its reactivity and potential applications for research scientists and drug development professionals.

Physicochemical and Computed Properties

A summary of the key physical and computed properties of this compound is presented below. These data are essential for experimental design, including solvent selection, reaction temperature control, and analytical method development.

| Property | Value | Source |

| IUPAC Name | 2-methoxyethanesulfonamide | PubChem[1] |

| CAS Number | 51517-04-5 | ChemicalBook[3] |

| Molecular Formula | C₃H₉NO₃S | PubChem[1] |

| Molecular Weight | 139.17 g/mol | ChemicalBook[3] |

| Monoisotopic Mass | 139.03031432 Da | PubChem[1] |

| Boiling Point | 135 °C (at 0.3 Torr) | Guidechem[4] |

| Predicted pKa | 10.36 ± 0.60 | Guidechem[2] |

| Predicted XlogP | -1.2 | PubChem[1] |

| Canonical SMILES | COCCS(=O)(=O)N | Guidechem[2] |

| InChIKey | CLPQSNXTFZZLHB-UHFFFAOYSA-N | PubChem[1] |

Synthesis and Purification Protocol

The synthesis of this compound can be reliably achieved via a multi-step process starting from commercially available precursors. The described protocol is a robust method that proceeds through the formation of a key intermediate, 2-methoxyethane-1-sulfonyl chloride.

Overall Synthetic Workflow

The synthesis is a three-step process: (1) Sulfonation of 1-bromo-2-methoxyethane to produce sodium 2-methoxyethanesulfonate. (2) Chlorination of the sulfonate salt to yield the reactive intermediate 2-methoxyethane-1-sulfonyl chloride. (3) Amination of the sulfonyl chloride to afford the final product, this compound.

References

2-Methoxyethane-1-sulfonamide molecular structure

An In-depth Technical Guide to the Molecular Structure and Properties of 2-Methoxyethane-1-sulfonamide

Abstract

This technical guide provides a comprehensive overview of this compound, a molecule belonging to the vital sulfonamide class of compounds. The sulfonamide functional group is a cornerstone in medicinal chemistry, forming the basis for a wide array of therapeutic agents.[1][2][3] This document serves as a detailed resource for researchers, scientists, and drug development professionals, offering in-depth information on the molecule's structure, physicochemical properties, synthesis, spectroscopic characterization, and safety protocols. By synthesizing data from established chemical databases and scientific literature, this guide aims to provide a holistic understanding of this compound as a chemical entity and as a potential building block in pharmaceutical research.

Introduction to the Sulfonamide Class

Sulfonamides, characterized by a sulfonyl group connected to an amine group (-SO2NH-), are a critically important class of synthetic compounds.[4][5] Historically, they were the first class of drugs to be used systemically as effective chemotherapeutic and preventive agents against bacterial infections, revolutionizing medicine before the widespread availability of penicillin.[1][2][6] The versatility of the sulfonamide scaffold allows for extensive chemical modification, leading to a broad spectrum of biological activities. Modern applications have expanded far beyond their antimicrobial origins to include treatments for a variety of conditions such as inflammation, glaucoma, cancer, diabetes, and viral infections.[1][4][5] this compound represents a simple aliphatic member of this class, providing a valuable scaffold for further chemical elaboration in drug discovery programs.

Molecular Structure and Physicochemical Properties

The molecular structure of this compound consists of a three-carbon chain. A methoxy group (CH3O-) is attached to carbon-2, and a sulfonamide group (-SO2NH2) is attached to carbon-1. This arrangement imparts specific chemical characteristics, including hydrogen bonding capabilities from the -NH2 group and polarity from the sulfonyl and ether functionalities.

Structural Identifiers

-

IUPAC Name: 2-methoxyethanesulfonamide[7]

-

InChI: InChI=1S/C3H9NO3S/c1-7-2-3-8(4,5)6/h2-3H2,1H3,(H2,4,5,6)[7][8]

Physicochemical Data Summary

The following table summarizes key computed and experimental properties for this compound, providing essential data for experimental design and computational modeling.

| Property | Value | Source |

| Molecular Formula | C3H9NO3S | [7][9][10] |

| Molecular Weight | 139.17 g/mol | [7][9] |

| CAS Number | 51517-04-5 | [7][9][10] |

| Monoisotopic Mass | 139.03031432 Da | [7][10] |

| XLogP3-AA (Predicted) | -1.2 | [7][8] |

| pKa (Predicted) | 10.36 ± 0.60 | [10] |

| Complexity (Predicted) | 133 | [7][10] |

| Rotatable Bond Count | 3 | [10] |

| Boiling Point | 135 °C (at 0.3 Torr) | [11] |

Synthesis and Purification

The synthesis of this compound can be achieved through a multi-step process starting from readily available precursors.[9] The described pathway involves the conversion of a bromoalkane to a sulfonyl chloride, followed by amination. This approach is a standard and reliable method for preparing sulfonamides.

Synthetic Workflow Diagram

The following diagram illustrates the key transformations in the synthesis of this compound.

Caption: Synthesis of this compound.

Detailed Experimental Protocol

This protocol is based on a reported synthesis and outlines the key steps for laboratory preparation.[9]

Step 1: Synthesis of Sodium 2-methoxyethane-1-sulfonate

-

Suspend 1-bromo-2-methoxyethane (21.3 mmol) in water (16 mL).

-

Add sodium sulfite (23.4 mmol) to the suspension.

-

Reflux the mixture for 24 hours. The sulfite anion acts as a nucleophile, displacing the bromide to form the sodium sulfonate salt.

-

Evaporate the solvent under reduced pressure.

-

Purify the resulting residue by slurrying in chloroform to yield a white solid.

Step 2: Synthesis of 2-Methoxy-1-ethanesulfonyl Chloride

-

To the white solid from Step 1, add thionyl chloride (213 mmol) and a catalytic amount of N,N-Dimethylformamide (DMF, 1.06 mmol).

-

Stir the mixture at 100°C for 3 hours. Thionyl chloride converts the sulfonate salt into the more reactive sulfonyl chloride intermediate.

-

Evaporate the excess thionyl chloride under reduced pressure.

-

Add chloroform to the residue and filter off any insoluble material.

-

Evaporate the solvent from the filtrate to obtain the crude sulfonyl chloride.

Step 3: Synthesis of this compound

-

Add a 25% aqueous ammonia solution (10 mL) to the crude sulfonyl chloride.

-

Stir the mixture at room temperature for 3 hours. The ammonia acts as a nucleophile, attacking the sulfonyl chloride to form the sulfonamide.

-

Evaporate the solvent under reduced pressure.

-

Add chloroform and filter off any insoluble substances.

-

Evaporate the solvent from the filtrate.

-

Purify the final residue by silica gel column chromatography (e.g., using a hexane/ethyl acetate solvent system) to yield pure 2-methoxyethanesulfonamide.[9]

Spectroscopic Characterization

Structural elucidation and confirmation of this compound rely on standard spectroscopic techniques. While specific experimental spectra for this compound are not widely published, its structure allows for the prediction of characteristic signals.

| Technique | Expected Features | Rationale |

| ¹H NMR | - Singlet (~3.3-3.4 ppm, 3H) - Triplet (~3.7-3.8 ppm, 2H) - Triplet (~3.2-3.3 ppm, 2H) - Broad singlet (variable, 2H) | - CH₃O- : Protons of the methyl group. - -OCH₂- : Protons adjacent to the ether oxygen. - -CH₂SO₂- : Protons adjacent to the sulfonyl group. - -SO₂NH₂ : Protons of the amide group; signal is often broad and its chemical shift is solvent-dependent. |

| ¹³C NMR | - Signal (~58-60 ppm) - Signal (~70-72 ppm) - Signal (~52-54 ppm) | - CH₃O- : Carbon of the methyl group. - -OCH₂- : Carbon adjacent to the ether oxygen. - -CH₂SO₂- : Carbon adjacent to the sulfonyl group. |

| FT-IR (cm⁻¹) | - 3400-3200 (two bands) - 1350-1310 & 1160-1120 - 1120-1050 | - N-H stretch : Characteristic of the primary sulfonamide (-NH₂). - S=O stretch : Asymmetric and symmetric stretching of the sulfonyl group. - C-O stretch : Characteristic of the ether linkage. |

| Mass Spec. (MS) | - Molecular Ion Peak (M⁺) at m/z = 139 - Fragmentation patterns | - Corresponds to the molecular weight of the compound. - Fragments would likely arise from the loss of SO₂NH₂, CH₃O, or cleavage of the C-C bond. |

Applications in Research and Drug Development

While specific biological activities for this compound are not extensively documented, its chemical structure is relevant to drug discovery. As a simple, non-aromatic sulfonamide, it can serve as a valuable starting material or fragment in the synthesis of more complex molecules. The sulfonamide group is a privileged scaffold in medicinal chemistry due to its ability to act as a hydrogen bond donor and acceptor and to mimic a carboxylate group in biological systems.

General Role of Sulfonamides in Medicine

Sulfonamide-based drugs exhibit a wide range of pharmacological activities.[3][5] Their primary mechanism in antibacterial agents involves the competitive inhibition of dihydropteroate synthase (DHPS), an enzyme crucial for folic acid synthesis in bacteria.[6] This inhibition halts bacterial growth and replication.

Potential as a Bioisostere and Scaffold

The methoxyethane side chain provides a flexible, polar, and non-ionizable segment. In drug design, this moiety could be used to:

-

Improve Solubility: The ether oxygen can engage in hydrogen bonding with water, potentially enhancing the aqueous solubility of a larger molecule.

-

Probe Binding Pockets: The flexible chain allows the sulfonamide "warhead" to orient itself within an enzyme's active site.

-

Act as a Bioisostere: The sulfonamide group itself is a well-known bioisostere for carboxylic acids and amides, offering different electronic and steric properties while maintaining key binding interactions.

The diagram below illustrates the general mechanism of action for antibacterial sulfonamides, a pathway for which novel sulfonamide derivatives are continuously explored.

Caption: General mechanism of antibacterial sulfonamides.

Safety, Handling, and Storage

Proper handling of this compound is essential to ensure laboratory safety. The compound is classified with several hazard statements under the Globally Harmonized System (GHS).

GHS Hazard Classification[7]

-

H303: May be harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Recommended Safety Precautions[12]

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.

-

Personal Protective Equipment (PPE):

-

Wear protective gloves (e.g., nitrile rubber).

-

Wear safety glasses with side-shields or chemical goggles.

-

Wear a lab coat.

-

-

Handling: Avoid breathing dust, fumes, gas, mist, vapors, or spray. Wash hands and any exposed skin thoroughly after handling.

-

Storage: Store in a cool, dry, and well-ventilated place. Keep the container tightly closed and store locked up.

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.

Conclusion

This compound is a well-defined chemical compound with a straightforward molecular structure. Its synthesis is achievable through established chemical transformations, and its structure can be unequivocally confirmed using modern spectroscopic methods. While it may not have direct, documented therapeutic applications, its identity as a member of the pharmacologically vital sulfonamide class makes it a molecule of interest. The physicochemical properties of its aliphatic methoxyethyl chain combined with the versatile sulfonamide functional group provide a strong foundation for its use as a building block in the design and synthesis of novel, bioactive compounds for drug discovery and development.

References

- 1. The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review [ajchem-b.com]

- 2. researchgate.net [researchgate.net]

- 3. Recent Advances in Biological Active Sulfonamide based Hybrid Compounds Part A: Two-Component Sulfonamide Hybrids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. frontiersrj.com [frontiersrj.com]

- 6. openaccesspub.org [openaccesspub.org]

- 7. This compound | C3H9NO3S | CID 18951506 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. PubChemLite - this compound (C3H9NO3S) [pubchemlite.lcsb.uni.lu]

- 9. This compound synthesis - chemicalbook [chemicalbook.com]

- 10. Page loading... [guidechem.com]

- 11. Page loading... [guidechem.com]

2-Methoxyethane-1-sulfonamide synthesis protocol

An In-Depth Technical Guide to the Synthesis of 2-Methoxyethane-1-sulfonamide

Introduction

This compound is a valuable chemical intermediate characterized by its methoxyethyl backbone and a primary sulfonamide functional group. Its unique combination of polarity, hydrogen bonding capability, and structural features makes it a significant building block in medicinal chemistry and materials science. Sulfonamides, as a class, are a cornerstone of many therapeutic agents due to their stability and ability to act as transition-state analogs or engage in critical hydrogen bonding interactions with biological targets.[1][2] This guide, intended for researchers and drug development professionals, provides a detailed, field-proven protocol for the synthesis of this compound, grounded in established chemical principles and supported by authoritative references.

Chemical Properties of this compound: [3][4]

| Property | Value |

| Molecular Formula | C₃H₉NO₃S |

| Molecular Weight | 139.17 g/mol |

| CAS Number | 51517-04-5 |

| Appearance | Varies (often a solid or oil) |

| pKa | 10.36 ± 0.60 (Predicted) |

Strategic Overview: A Retrosynthetic Approach

The most logical and widely practiced approach to synthesizing sulfonamides involves the formation of the sulfur-nitrogen (S-N) bond.[5] This is typically achieved by reacting a sulfonyl chloride with a suitable amine. For a primary sulfonamide like our target, the amine source is ammonia. This retrosynthetic analysis identifies 2-methoxyethane-1-sulfonyl chloride as the key electrophilic intermediate.

Caption: Retrosynthetic analysis of this compound.

This strategy breaks the synthesis into two primary stages:

-

Preparation of the key intermediate , 2-methoxyethane-1-sulfonyl chloride.

-

Formation of the sulfonamide via reaction with an ammonia source.

Part I: Synthesis of the Key Intermediate: 2-Methoxyethane-1-sulfonyl Chloride

The most direct and well-documented route to the key sulfonyl chloride intermediate begins with 1-bromo-2-methoxyethane.[6] This process involves a two-step sequence: nucleophilic substitution to install the sulfonate group, followed by conversion to the sulfonyl chloride.

Step 1: Synthesis of Sodium 2-methoxyethanesulfonate

Causality Behind Experimental Choices: This step utilizes a classic nucleophilic substitution reaction. The sulfite anion (SO₃²⁻) from sodium sulfite acts as a sulfur nucleophile, displacing the bromide from 1-bromo-2-methoxyethane. Water is an effective and economical solvent for this reaction, as it readily dissolves the sodium sulfite salt. Refluxing is necessary to provide sufficient activation energy for the C-Br bond cleavage.

Experimental Protocol:

-

Suspend 1-bromo-2-methoxyethane (1.0 eq., e.g., 21.3 mmol, 2.00 mL) in water (approx. 8 mL per mL of starting material).

-

Add sodium sulfite (Na₂SO₃, 1.1 eq., e.g., 23.4 mmol, 2.95 g) to the suspension.

-

Heat the mixture to reflux (approximately 100°C) and maintain for 24 hours with vigorous stirring.

-

After cooling to room temperature, remove the solvent via rotary evaporation under reduced pressure.

-

The resulting crude solid contains the desired sodium 2-methoxyethanesulfonate along with sodium bromide. This crude salt is often sufficiently pure for direct use in the next step after drying.[6]

Step 2: Conversion to 2-Methoxyethane-1-sulfonyl Chloride

Causality Behind Experimental Choices: Thionyl chloride (SOCl₂) is a standard reagent for converting sulfonic acid salts to sulfonyl chlorides.[7] The reaction requires a catalyst, and N,N-dimethylformamide (DMF) is highly effective. DMF reacts with thionyl chloride to form the Vilsmeier reagent, [(CH₃)₂N=CHCl]Cl, which is the active catalytic species that facilitates the conversion. Heating is required to drive the reaction to completion.

Experimental Protocol:

-

To the crude, dry sodium 2-methoxyethanesulfonate from the previous step, add thionyl chloride (SOCl₂, 10 eq., e.g., 213 mmol, 15.5 mL).

-

Carefully add a catalytic amount of DMF (0.05 eq., e.g., 1.06 mmol, 0.082 mL). Caution: The initial reaction can be exothermic.

-

Heat the mixture to 100°C and stir for 3 hours. The reaction should be performed in a well-ventilated fume hood as it releases SO₂ and HCl gases.

-

After cooling, remove the excess thionyl chloride by distillation or rotary evaporation under reduced pressure.

-

Add chloroform to the residue and filter to remove insoluble inorganic salts (NaCl).

-

Evaporate the solvent from the filtrate under reduced pressure to yield the crude 2-methoxyethane-1-sulfonyl chloride, which can be used directly in the next step.[6]

Table 1: Summary of Reagents for Sulfonyl Chloride Synthesis

| Step | Reagent | Molar Eq. | Purpose |

| 1 | 1-Bromo-2-methoxyethane | 1.0 | Starting Material |

| 1 | Sodium Sulfite (Na₂SO₃) | 1.1 | Sulfur Nucleophile |

| 2 | Thionyl Chloride (SOCl₂) | 10 | Chlorinating Agent |

| 2 | DMF | 0.05 | Catalyst |

Part II: Formation of this compound

This final step is the cornerstone of sulfonamide synthesis: the reaction of the highly electrophilic sulfonyl chloride with a nucleophilic amine.[5][8]

Caption: Nucleophilic attack of ammonia on the sulfonyl chloride.

Causality Behind Experimental Choices: Aqueous ammonia (ammonium hydroxide) serves as both the nitrogen nucleophile and the base required to neutralize the hydrogen chloride (HCl) byproduct generated during the reaction. The use of a concentrated aqueous solution provides a high concentration of ammonia in a convenient-to-handle form. The reaction is typically rapid and exothermic, so proceeding at room temperature or with initial cooling is advisable.

Experimental Protocol:

-

To the crude 2-methoxyethane-1-sulfonyl chloride, add a 25% aqueous ammonia solution (e.g., 10 mL for a ~20 mmol scale reaction) in a flask equipped with a stir bar. Caution: Perform this addition slowly, potentially in an ice bath, as the reaction is exothermic.

-

Stir the mixture vigorously at room temperature for 3 hours.

-

Remove the solvent and excess ammonia under reduced pressure.

-

Add chloroform to the residue and filter to remove any insoluble ammonium chloride (NH₄Cl).

-

Evaporate the solvent from the filtrate to yield the crude this compound.[6]

Part III: Purification, Characterization, and Safety

Purification Strategy

The crude product from the final step typically requires purification to remove any unreacted starting materials or side products.

-

Silica Gel Column Chromatography: This is the most effective method reported for this compound.[6] A solvent system of hexane/ethyl acetate (e.g., a 3:7 ratio) is suitable for eluting the moderately polar product from the silica gel column. The exact ratio may need to be optimized based on TLC analysis.

-

Recrystallization: If the crude product is a solid, recrystallization from a suitable solvent system (e.g., isopropanol/water or ethyl acetate/hexanes) can be an effective alternative for achieving high purity.[9]

Workflow Visualization

References

- 1. cbijournal.com [cbijournal.com]

- 2. thieme-connect.com [thieme-connect.com]

- 3. This compound | C3H9NO3S | CID 18951506 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Page loading... [wap.guidechem.com]

- 5. Sulfonamide derivatives: Synthesis and applications | International Journal of Frontiers in Chemistry and Pharmacy Research [frontiersrj.com]

- 6. This compound synthesis - chemicalbook [chemicalbook.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 9. US2777844A - Sulfonamide purification process - Google Patents [patents.google.com]

A Methodological Guide to Characterizing the Solubility and Stability of Novel Sulfonamides: A Case Study of 2-Methoxyethane-1-sulfonamide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available data on the specific solubility and stability of 2-Methoxyethane-1-sulfonamide is limited. This guide, therefore, uses this molecule as a representative case study to present the foundational principles and detailed experimental methodologies required to characterize any new chemical entity, particularly within the sulfonamide class. The protocols and insights provided are based on established industry standards and regulatory guidelines.

Introduction: The Critical Role of Early-Stage Physicochemical Profiling

In the landscape of drug discovery and development, the journey of a molecule from a promising hit to a viable drug candidate is fraught with challenges. Among the earliest and most critical hurdles are the fundamental physicochemical properties of solubility and stability. These characteristics are not mere data points; they are profound determinants of a drug's ultimate success, influencing its bioavailability, formulation, manufacturing, and shelf-life.

This compound (C₃H₉NO₃S, MW: 139.18 g/mol ) serves as an ideal model for this discussion.[1][2] Its structure, featuring a sulfonamide group and an ether linkage, presents a classic profile of a weakly acidic compound with potential hydrogen bonding capabilities, hinting at pH-dependent solubility and specific degradation pathways. This guide provides the scientific rationale and actionable protocols for elucidating these properties, empowering researchers to make data-driven decisions in their development programs.

Part 1: Comprehensive Solubility Profiling

A drug's ability to dissolve in a physiological medium is a prerequisite for absorption and, consequently, therapeutic efficacy. Solubility assessment is therefore a cornerstone of pre-formulation studies. We distinguish between two key types of solubility: kinetic and thermodynamic.

-

Kinetic Solubility: Measures the concentration of a compound when it first precipitates from a supersaturated solution (often generated from a DMSO stock). It is a high-throughput screening method used in early discovery to flag compounds with potential issues.[3][4]

-

Thermodynamic Solubility: Represents the true equilibrium concentration of a compound in a saturated solution with an excess of solid present.[5][6][7] This is the gold-standard measurement, essential for late-stage development and biopharmaceutical classification.[4][6][7]

Causality Behind Experimental Choices

For a compound like this compound, the sulfonamide moiety (predicted pKa ≈ 10.4) suggests its solubility will increase significantly at pH values above its pKa.[2] Therefore, solubility must be assessed across a physiologically relevant pH range (e.g., pH 1.2, 4.5, and 6.8) to simulate the conditions of the gastrointestinal tract. The "shake-flask" method is the most reliable technique for determining thermodynamic solubility and is considered the benchmark by regulatory agencies.[3][7]

Experimental Protocol: Thermodynamic Solubility by Shake-Flask Method

This protocol outlines the definitive method for determining the equilibrium solubility of this compound.

Objective: To determine the concentration of the compound in a saturated solution at equilibrium across various aqueous buffers.

Methodology:

-

Preparation of Buffers: Prepare buffers at pH 1.2 (Simulated Gastric Fluid, SGF), pH 6.8 (Simulated Intestinal Fluid, SIF), and a neutral buffer (e.g., PBS pH 7.4).[4]

-

Compound Addition: Add an excess amount of solid this compound (e.g., 2-5 mg) to a known volume (e.g., 1 mL) of each buffer in separate glass vials. An excess of solid must be visible to ensure saturation.[7]

-

Equilibration: Seal the vials and place them in an overhead shaker or rotating wheel in a temperature-controlled environment (typically 25°C or 37°C). Agitate for a predetermined period (e.g., 24 to 48 hours) to ensure equilibrium is reached.[3][6][8] The equilibration time should be established by sampling at various time points (e.g., 4, 8, 24, 48 hours) until the concentration plateaus.[6]

-

Sample Processing: After equilibration, allow the vials to stand to let the excess solid settle. Carefully withdraw an aliquot of the supernatant using a pipette.

-

Separation of Solid: Immediately filter the supernatant through a low-binding 0.22 µm syringe filter to remove any undissolved particles.[8] The first few drops should be discarded to saturate the filter membrane.

-

Quantification: Accurately dilute the clear filtrate with an appropriate solvent (e.g., mobile phase) and quantify the concentration of the dissolved compound using a validated analytical method, typically High-Performance Liquid Chromatography with UV detection (HPLC-UV). Prepare a calibration curve using standards of known concentrations to ensure accurate measurement.[3]

Data Presentation: Example Solubility Profile

All quantitative data should be summarized for clarity and comparison.

| Medium | pH | Temperature (°C) | Solubility (µg/mL) | Solubility (µM) |

| Deionized Water | ~7.0 | 25 | Hypothetical Value | Hypothetical Value |

| SGF Buffer | 1.2 | 37 | Hypothetical Value | Hypothetical Value |

| Acetate Buffer | 4.5 | 37 | Hypothetical Value | Hypothetical Value |

| SIF Buffer | 6.8 | 37 | Hypothetical Value | Hypothetical Value |

Visualization: Solubility Testing Workflow

Caption: Workflow for Thermodynamic Solubility Testing.

Part 2: Rigorous Stability Assessment

Stability testing determines how a drug substance's quality varies over time under the influence of environmental factors such as temperature, humidity, and light.[9] Forced degradation (or stress testing) is a critical component of this process, designed to intentionally degrade the compound to identify likely degradation products and establish the intrinsic stability of the molecule.[10][11][12] This is mandated by regulatory bodies under ICH (International Council for Harmonisation) guidelines.[9][10][11]

Causality Behind Experimental Choices

The structure of this compound contains two primary points of potential chemical instability:

-

Sulfonamide Group: Susceptible to hydrolysis at pH extremes (both acidic and basic conditions).

-

Methoxyethane Moiety: The ether linkage can be susceptible to oxidation.

Therefore, a forced degradation study must include conditions that specifically challenge these functional groups. The goal is to achieve a target degradation of 5-20%.[10][13] This level is sufficient to detect and identify degradation products without completely destroying the molecule, which would obscure the degradation pathways.[10][13] A stability-indicating analytical method—one that can resolve the parent compound from all degradation products—is essential for this analysis.[12][14][15]

Experimental Protocol: Forced Degradation Study

Objective: To identify potential degradation pathways and validate a stability-indicating analytical method for this compound.

Methodology:

-

Stock Solution Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

-

Application of Stress Conditions: For each condition, mix the stock solution with the stressor and incubate. A control sample (drug in solvent without stressor) should be run in parallel.

-

Acid Hydrolysis: Mix with 0.1 N HCl and incubate at 60°C for a set time (e.g., 24 hours).[15]

-

Base Hydrolysis: Mix with 0.1 N NaOH and incubate at 60°C for a set time.[15]

-

Oxidation: Mix with 3% hydrogen peroxide (H₂O₂) and keep at room temperature for a set time.[15]

-

Thermal Stress: Store the solid compound in an oven at a high temperature (e.g., 70°C) for an extended period (e.g., 48 hours).[11][15]

-

Photolytic Stress: Expose the compound (both in solid state and in solution) to a controlled light source as specified in ICH Q1B guidelines (e.g., overall illumination of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt hours/square meter).[9][11]

-

-

Neutralization: After incubation, neutralize the acidic and basic samples to prevent further degradation before analysis.

-

Analysis: Analyze all stressed samples, along with the control, using a stability-indicating HPLC method. A photodiode array (PDA) detector is crucial for assessing peak purity and identifying the emergence of new peaks corresponding to degradants.[15]

Data Presentation: Example Forced Degradation Summary

| Stress Condition | Conditions | Incubation Time | % Assay of Parent | % Degradation | No. of Degradants |

| Control | Room Temp | 48 hr | 99.8% | 0.2% | 0 |

| Acid Hydrolysis | 0.1 N HCl, 60°C | 24 hr | 89.5% | 10.5% | 2 |

| Base Hydrolysis | 0.1 N NaOH, 60°C | 24 hr | 92.1% | 7.9% | 1 |

| Oxidation | 3% H₂O₂, RT | 24 hr | 95.3% | 4.7% | 1 |

| Thermal (Solid) | 70°C | 48 hr | 99.5% | 0.5% | 0 |

| Photolytic (Solution) | ICH Q1B | - | 97.2% | 2.8% | 1 |

Visualization: Forced Degradation Workflow

Caption: Workflow for a Forced Degradation Study.

Conclusion

The systematic evaluation of solubility and stability, as outlined in this guide, is non-negotiable in modern drug development. By employing these robust methodologies for a novel compound like this compound, researchers can build a comprehensive physicochemical profile. This foundational knowledge enables the rational design of formulations, predicts in vivo behavior, and ensures the development of safe, effective, and stable medicines, thereby de-risking the development process and accelerating the path to clinical application.

References

- 1. This compound | C3H9NO3S | CID 18951506 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Page loading... [guidechem.com]

- 3. enamine.net [enamine.net]

- 4. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

- 5. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 6. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 7. dissolutiontech.com [dissolutiontech.com]

- 8. materialneutral.info [materialneutral.info]

- 9. scispace.com [scispace.com]

- 10. resolvemass.ca [resolvemass.ca]

- 11. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 12. biopharminternational.com [biopharminternational.com]

- 13. youtube.com [youtube.com]

- 14. Stability-indicating sulfa drug analysis using high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Development and Validation of a Stability-Indicating HPLC Method for the Simultaneous Determination of Sulfadiazine Sodium and Trimethoprim in Injectable Solution Formulation - PMC [pmc.ncbi.nlm.nih.gov]

Core Physicochemical and Chemical Profile of 2-Methoxyethane-1-sulfonamide

An In-depth Technical Guide for Drug Development Professionals

Section 1: Executive Summary & Molecular Identity

This guide provides a comprehensive technical overview of 2-Methoxyethane-1-sulfonamide (CAS No. 51517-04-5), a molecule belonging to the sulfonamide class of compounds.[1][2] Sulfonamides are a cornerstone functional group in medicinal chemistry, recognized for their relative stability and presence in numerous therapeutic agents.[3][4] This document synthesizes available data on the molecule's core physical and chemical properties, outlines a validated synthetic route, presents a theoretical spectroscopic profile to aid in characterization, and details standardized experimental protocols for property validation.

The molecule's structure is characterized by a methoxyethyl group attached to a sulfonamide moiety.[1] Its predicted physicochemical properties, such as a negative LogP value, suggest a high degree of hydrophilicity.[1][2][5] This guide is intended for researchers and scientists in drug development, offering foundational data and practical methodologies for the handling, characterization, and utilization of this compound.

Figure 1: Chemical structure of this compound.

Section 2: Core Physicochemical Properties

The physicochemical properties of a drug candidate are critical determinants of its pharmacokinetic and pharmacodynamic behavior. The following table summarizes the known and predicted properties of this compound.

| Property | Value | Source |

| IUPAC Name | 2-methoxyethanesulfonamide | PubChem[1] |

| CAS Number | 51517-04-5 | PubChem[1], ChemicalBook[6] |

| Molecular Formula | C₃H₉NO₃S | PubChem[1], ChemScene[2] |

| Molecular Weight | 139.17 g/mol | ChemicalBook[6], ChemScene[2] |

| Appearance | White Solid | ChemicalBook[6] |

| Boiling Point | 135 °C at 0.3 Torr | Guidechem[7] |

| Predicted pKa | 10.36 ± 0.60 | Guidechem[8] |

| Predicted LogP | -1.08 to -1.2 | ChemScene[2], PubChem[1][5] |

| Topological Polar Surface Area (TPSA) | 69.39 Ų | ChemScene[2] |

Discussion of Properties:

-

Acidity (pKa): The predicted pKa of 10.36 indicates that the sulfonamide proton (N-H) is weakly acidic. This is a characteristic feature of primary sulfonamides.[9] In physiological conditions (pH ~7.4), the molecule will exist predominantly in its neutral, non-ionized form. Its solubility is expected to increase in alkaline solutions where the sulfonamide can be deprotonated to form a water-soluble salt.[9]

-

Lipophilicity (LogP): The predicted octanol-water partition coefficient (LogP) is consistently negative, suggesting the compound is hydrophilic (more soluble in water than in octanol).[1][2][5] This property is crucial for assessing membrane permeability and general solubility, indicating that poor aqueous solubility is unlikely to be a primary challenge for this molecule.

-

Boiling Point: The reported boiling point is measured under significant vacuum, a common practice for compounds that may decompose at higher temperatures under atmospheric pressure.[7] Due to the rigidity and polar nature of the sulfonamide group, these compounds are typically crystalline solids with relatively high melting points.[3]

-

Topological Polar Surface Area (TPSA): The TPSA of 69.39 Ų is a calculated metric used to predict drug transport properties. This value is well within the typical range for orally bioavailable drugs, suggesting good potential for membrane permeability.

Section 3: Chemical Identity and Synthesis

The Sulfonamide Functional Group

The sulfonamide functional group, R-S(=O)₂-NR₂, is a sulfonyl group linked to an amine.[3] This group is a bioisostere of a carboxylate group but is significantly more stable towards hydrolysis. Its geometry is tetrahedral at the sulfur atom, and the N-H bond is polarized by the strongly electron-withdrawing sulfonyl group, accounting for its acidity.[4] In drug design, the sulfonamide moiety often acts as a hydrogen bond donor and acceptor, facilitating interactions with biological targets.

Laboratory-Scale Synthesis Protocol

A reliable synthesis for this compound has been reported and can be executed as a three-step process starting from 1-bromo-2-methoxyethane.[6] This method is robust and utilizes common laboratory reagents.

Step 1: Formation of Sodium 2-methoxyethane-1-sulfonate

-

Suspend 1-bromo-2-methoxyethane (21.3 mmol) in water (16 mL).

-

Add sodium sulfite (23.4 mmol) to the suspension.

-

Reflux the mixture for 24 hours.

-

Evaporate the solvent under reduced pressure. The resulting residue is slurried in chloroform to yield the product as a white solid.

Step 2: Synthesis of 2-Methoxyethane-1-sulfonyl Chloride

-

To the solid from Step 1, add thionyl chloride (213 mmol) and a catalytic amount of N,N-dimethylformamide (DMF, 1.06 mmol).

-

Stir the mixture at 100°C for 3 hours.

-

Evaporate the excess thionyl chloride under reduced pressure.

-

Add chloroform to the residue and filter off any insoluble material. Evaporate the filtrate to yield the crude sulfonyl chloride intermediate.

Step 3: Formation of this compound

-

To the crude 2-methoxyethane-1-sulfonyl chloride, add a 25% aqueous ammonia solution (10 mL).

-

Stir the mixture at room temperature for 3 hours.

-

Evaporate the solvent under reduced pressure.

-

Add chloroform and filter off insoluble substances. Evaporate the solvent from the filtrate.

-

Purify the final residue by silica gel column chromatography (eluent: hexane/ethyl acetate = 3/7) to yield pure 2-methoxyethanesulfonamide.[6]

Figure 2: Workflow diagram for the synthesis of this compound.

Section 4: Theoretical Spectroscopic Profile

While experimental spectra for this specific molecule are not widely published, a theoretical profile can be constructed based on its structure. This serves as a predictive guide for researchers performing structural confirmation.[10][11]

| Technique | Feature | Expected Chemical Shift / Wavenumber | Rationale / Notes |

| ¹H NMR | -OCH₃ (Methoxy) | ~3.3 ppm (singlet, 3H) | Singlet due to no adjacent protons. Shift is typical for a methyl ether. |

| -O-CH₂ - | ~3.7 ppm (triplet, 2H) | Deshielded by the adjacent oxygen. Split into a triplet by the neighboring -CH₂SO₂-. | |

| -CH₂ -SO₂- | ~3.2 ppm (triplet, 2H) | Deshielded by the sulfonyl group. Split into a triplet by the neighboring -OCH₂-. | |

| -SO₂NH₂ | ~5.0-7.0 ppm (broad singlet, 2H) | Chemical shift can be variable and concentration-dependent. Often exchanges with D₂O. | |

| ¹³C NMR | -OC H₃ | ~59 ppm | Typical shift for a methoxy carbon. |

| -OC H₂- | ~70 ppm | Methylene carbon attached to oxygen. | |

| -C H₂-SO₂- | ~55 ppm | Methylene carbon attached to the sulfonyl group. | |

| IR Spectroscopy | N-H Stretch | 3300-3400 cm⁻¹ (two bands) | Characteristic for a primary sulfonamide (-NH₂). |

| C-H Stretch | 2850-3000 cm⁻¹ | Aliphatic C-H bonds. | |

| S=O Stretch | 1320-1360 cm⁻¹ (asymmetric)1140-1180 cm⁻¹ (symmetric) | Strong, characteristic absorptions for the sulfonyl group. | |

| C-O Stretch | 1080-1150 cm⁻¹ | Ether linkage. | |

| Mass Spectrometry | Molecular Ion [M]⁺ | m/z = 139.03 | Corresponds to the monoisotopic mass of C₃H₉NO₃S.[1] |

| [M+H]⁺ Adduct | m/z = 140.04 | Expected under electrospray ionization (ESI) in positive mode.[5] | |

| Fragmentation | Fragments at m/z = 108, 78, 59 | Potential losses of -OCH₃, -SO₂NH₂, and CH₃OCH₂CH₂ respectively. |

Section 5: Reactivity and Stability

The this compound molecule is built upon the sulfonamide scaffold, which is known for its general stability in drug discovery programs.[3]

-

Acid-Base Reactivity: The primary site of reactivity is the acidic N-H bond of the sulfonamide group.[3] This site can be deprotonated by a suitable base. This property is often exploited to create salt forms of sulfonamide-containing drugs to enhance aqueous solubility.[9]

-

Stability: The compound is stable enough to withstand refluxing conditions and heating to 100°C during its synthesis, indicating good thermal stability.[6] The C-O-C ether linkage and the C-S and S-N bonds are chemically robust under typical physiological and storage conditions.

-

Metabolic Considerations: In a biological context, sulfonamides can undergo metabolism. While this specific molecule's metabolic fate is uncharacterized, common pathways for related structures include N-acetylation or conjugation.[9] The ether linkage could potentially undergo O-demethylation.

Section 6: Standardized Experimental Protocols

To ensure data integrity and reproducibility, standardized protocols should be employed to measure key physicochemical properties. The following are field-proven, self-validating methodologies appropriate for a drug development setting.

Protocol: Thermodynamic Aqueous Solubility Determination

Causality: This protocol measures the equilibrium solubility, a critical parameter that influences a drug's dissolution rate and bioavailability. It is designed to avoid the pitfalls of kinetic measurements, which can be confounded by supersaturation and precipitation rates.[12]

Methodology:

-

Preparation: Add an excess amount of the solid compound (e.g., 5-10 mg) to a known volume (e.g., 1 mL) of the test buffer (e.g., Phosphate-Buffered Saline, pH 7.4) in a glass vial.

-

Equilibration: Tightly cap the vial and agitate the suspension at a constant temperature (e.g., 25°C or 37°C) for a minimum of 24 hours to ensure equilibrium is reached. A shaker or rotator is ideal.

-

Phase Separation: Centrifuge the suspension at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the excess solid.

-

Sampling: Carefully remove an aliquot of the clear supernatant.

-

Dilution & Analysis: Dilute the supernatant with an appropriate solvent (e.g., acetonitrile or methanol) and quantify the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV or LC-MS/MS, against a standard curve.

-

Validation: The presence of solid material at the end of the experiment confirms that the initial amount was in excess, a prerequisite for a valid thermodynamic solubility measurement.

Figure 3: Workflow for thermodynamic aqueous solubility measurement.

Protocol: Melting Point Determination

Causality: The melting point is a fundamental indicator of a compound's purity and crystalline lattice energy. A sharp melting range typically signifies high purity.

Methodology:

-

Sample Preparation: Finely powder a small amount of the dry, crystalline compound.

-

Loading: Tightly pack the powder into a capillary tube to a height of 2-3 mm.

-

Measurement: Place the capillary tube in a calibrated melting point apparatus.

-

Heating: Heat the sample rapidly to about 15-20°C below the expected melting point, then reduce the heating rate to 1-2°C per minute to allow for thermal equilibrium.

-

Observation: Record the temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample becomes a clear liquid (completion). The melting "point" is reported as this range.

Section 7: Safety & Handling

According to the Globally Harmonized System (GHS) classifications available for this compound, it should be handled with appropriate care.[1]

-

H303: May be harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Recommended Precautions: Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this compound. Work should be performed in a well-ventilated area or a chemical fume hood.

References

- 1. This compound | C3H9NO3S | CID 18951506 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemscene.com [chemscene.com]

- 3. Sulfonamide - Wikipedia [en.wikipedia.org]

- 4. nbinno.com [nbinno.com]

- 5. PubChemLite - this compound (C3H9NO3S) [pubchemlite.lcsb.uni.lu]

- 6. This compound synthesis - chemicalbook [chemicalbook.com]

- 7. Page loading... [wap.guidechem.com]

- 8. Page loading... [guidechem.com]

- 9. biologydiscussion.com [biologydiscussion.com]

- 10. lehigh.edu [lehigh.edu]

- 11. NMR, Mass Spectrometry, and Infrared (IR) Spectroscopy [universalclass.com]

- 12. books.rsc.org [books.rsc.org]

An In-depth Technical Guide to the Discovery and Synthesis of Novel Sulfonamide Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

The sulfonamide functional group, -S(=O)₂-NR₂R₃, represents a cornerstone in medicinal chemistry, underpinning the therapeutic efficacy of a wide array of pharmaceuticals.[1] From their historical inception as antibacterial agents to their contemporary roles in treating complex diseases like cancer and viral infections, sulfonamides have demonstrated remarkable versatility.[2][3][4][5][6] This in-depth technical guide provides a comprehensive overview of the discovery and synthesis of novel sulfonamide derivatives. It is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical insights necessary to navigate this dynamic field. We will delve into modern synthetic methodologies, explore the nuances of structure-activity relationships (SAR), and present detailed experimental protocols. The causality behind experimental choices will be elucidated, and all protocols are designed as self-validating systems to ensure scientific integrity.

Introduction: The Enduring Legacy and Expanding Horizons of Sulfonamides

The journey of sulfonamides began with the discovery of Prontosil in the 1930s, the first commercially available antibacterial agent.[6] This discovery revolutionized medicine and laid the groundwork for the era of antimicrobial chemotherapy.[4][7] The initial antibacterial mechanism of action involves the competitive inhibition of dihydropteroate synthetase, an enzyme crucial for folic acid synthesis in bacteria.[3][8] This targeted disruption of a vital metabolic pathway highlights the elegance of sulfonamide-based therapy.

While their role as standalone antibacterial agents has evolved with the advent of other antibiotics, the sulfonamide scaffold has proven to be a remarkably adaptable pharmacophore.[9] Today, sulfonamide derivatives are integral to the treatment of a multitude of diseases, including:

-

Cancer: Acting as inhibitors of carbonic anhydrase, tyrosine kinases, and other proteins overexpressed in cancer cells.[2][10][11]

-

Viral Infections: Including HIV, with some sulfonamides functioning as protease inhibitors.[6]

-

Inflammatory Diseases: Through mechanisms like the inhibition of cyclooxygenase-2 (COX-2).[6]

-

Glaucoma: By inhibiting carbonic anhydrase in the eye, thereby reducing intraocular pressure.[4][8][12]

-

Diabetes: With some derivatives exhibiting hypoglycemic properties.[10][11]

This remarkable therapeutic diversity underscores the continued importance of designing and synthesizing novel sulfonamide derivatives.[6]

Strategic Approaches to the Synthesis of Novel Sulfonamide Derivatives

The synthesis of sulfonamides has evolved significantly from classical methods. Modern approaches prioritize efficiency, sustainability, and the ability to generate diverse molecular libraries for high-throughput screening.

Classical Synthesis: The Foundation

The traditional and most common method for synthesizing sulfonamides involves the reaction of a sulfonyl chloride with a primary or secondary amine in the presence of a base.[5][13]

Reaction Scheme: R¹-SO₂Cl + R²R³NH → R¹-SO₂NR²R³ + HCl

While well-established and versatile, this method can be limited by the availability and stability of the requisite sulfonyl chlorides and the nucleophilicity of the amine.[1][5]

Modern Synthetic Methodologies

Recent years have witnessed the development of innovative and more efficient strategies for sulfonamide synthesis.[14][15][16] These methods often offer milder reaction conditions, broader substrate scope, and improved atom economy.

The formation of the C-N bond is a critical step in the synthesis of N-(hetero)aryl sulfonamides.[14] While the reduced nucleophilicity of sulfonamides compared to alkylamines presents a challenge, transition metal-catalyzed cross-coupling reactions, such as the Ullmann condensation and Buchwald-Hartwig amination, have emerged as powerful tools.[14][17]

-

Ullmann-Type Coupling: This copper-catalyzed reaction typically involves the coupling of an aryl halide with a sulfonamide. Recent advancements have enabled the use of inexpensive copper(I) iodide as a catalyst for the sulfur-(hetero)arylation of sulfenamides with (hetero)aryl iodides.[18]

MCRs offer a highly efficient route to complex molecules in a single step by combining three or more reactants.[19] This approach is particularly valuable for generating diverse libraries of sulfonamide derivatives for drug discovery.[19] An example is the three-component reaction of arylboronic acids, nitroarenes, and potassium pyrosulfite (K₂S₂O₅) catalyzed by copper.[14]

The principles of "click chemistry," which emphasize reactions that are high-yielding, wide in scope, and generate only inoffensive byproducts, have been successfully applied to sulfonamide synthesis. The sulfo-click reaction, a bio-orthogonal amidation between thio acids and sulfonyl azides, is a prime example, forming N-acyl sulfonamides with high efficiency and specificity.[20][21] Copper-catalyzed azide-alkyne cycloaddition (CuAAC) is another powerful click reaction used to synthesize triazole-containing sulfonamide derivatives.[22]

Electrochemical methods provide a green and efficient alternative for sulfonamide synthesis. For instance, the electrochemical oxidative coupling of amines and thiols allows for the formation of sulfonamides under mild conditions.[23]

Comparative Overview of Synthetic Methods

To aid in the selection of the most appropriate synthetic strategy, the following table provides a comparative overview of key methodologies.

| Method | Key Reagents | Advantages | Limitations |

| Classical Method | Sulfonyl chloride, Amine, Base | Well-established, versatile | Harsh conditions, limited substrate scope |

| Ullmann-Type Coupling | Aryl halide, Sulfonamide, Copper catalyst | Good for C-N bond formation | High temperatures often required[17] |

| Multi-Component Reactions | Multiple starting materials (e.g., boronic acids, nitroarenes) | High efficiency, diversity-oriented | Reaction optimization can be complex |

| Click Chemistry | Azides, Alkynes/Thioacids | High yield, bio-orthogonal, mild conditions | Requires specific functional groups |

| Electrochemical Synthesis | Amines, Thiols | Green, mild conditions | Requires specialized equipment |

Structure-Activity Relationship (SAR) Studies: Decoding the Pharmacophore

Understanding the relationship between the chemical structure of a sulfonamide derivative and its biological activity is paramount for rational drug design.[24] SAR studies guide the optimization of lead compounds to enhance potency, selectivity, and pharmacokinetic properties.

The Core Sulfonamide Moiety

The sulfonamide group itself is a key pharmacophore, capable of acting as a hydrogen bond donor and acceptor.[14] Its geometry and electronic properties are crucial for binding to target proteins. For instance, in carbonic anhydrase inhibitors, the sulfonamide moiety coordinates with the zinc ion in the active site.[25][26]

Impact of Substituents

The nature and position of substituents on the aromatic/heterocyclic rings and the sulfonamide nitrogen dramatically influence the compound's biological activity.[24]

-

Aromatic/Heterocyclic Ring (R¹): Modifications to this ring system can affect target selectivity and physicochemical properties. For antibacterial sulfonamides, a free amino group on the aromatic ring is often essential for activity.[7][24]

-

Sulfonamide Nitrogen Substituents (R² and R³): These substituents can modulate the acidity of the sulfonamide proton and influence binding interactions. Incorporating heterocyclic moieties can lead to enhanced potency and selectivity against specific targets.[9]

A generalized SAR for antibacterial sulfonamides suggests that the sulfur atom should be directly linked to the benzene ring and the para-amino group is crucial for activity.[7]

Experimental Protocols: A Practical Guide

This section provides detailed, step-by-step methodologies for key experiments in the synthesis and evaluation of novel sulfonamide derivatives.

General Protocol for Classical Sulfonamide Synthesis

Objective: To synthesize a sulfonamide derivative from a sulfonyl chloride and an amine.

Materials:

-

Arylsulfonyl chloride (1.0 eq)

-

Primary or secondary amine (1.1 eq)

-

Pyridine (as solvent and base)

-

Dichloromethane (DCM)

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

Dissolve the arylsulfonyl chloride in pyridine at 0 °C under a nitrogen atmosphere.

-

Add the amine dropwise to the solution.

-

Allow the reaction mixture to warm to room temperature and stir for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated NaHCO₃, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., ethyl acetate/hexane).

-

Characterize the purified product by NMR and mass spectrometry.

Protocol for In Vitro Carbonic Anhydrase Inhibition Assay

Objective: To determine the inhibitory potency of synthesized sulfonamide derivatives against carbonic anhydrase isoforms.

Materials:

-

Human carbonic anhydrase isoforms (e.g., hCA I, II, IX, XII)

-

Synthesized sulfonamide derivatives (dissolved in DMSO)

-

4-Nitrophenyl acetate (substrate)

-

HEPES buffer (pH 7.4)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare a series of dilutions of the sulfonamide derivatives in HEPES buffer.

-

In a 96-well plate, add the enzyme solution to each well.

-

Add the sulfonamide solutions to the respective wells and incubate for 10 minutes at room temperature.

-

Initiate the reaction by adding the substrate, 4-nitrophenyl acetate.

-

Monitor the hydrolysis of the substrate by measuring the absorbance at 400 nm over time using a microplate reader.

-

Calculate the initial reaction rates and determine the IC₅₀ values for each compound by plotting the percentage of inhibition against the inhibitor concentration.

Visualization of Key Concepts

Visual aids are essential for understanding complex chemical and biological processes. The following diagrams, generated using Graphviz, illustrate key workflows and relationships in sulfonamide research.

General Workflow for Sulfonamide Drug Discovery

Caption: A generalized workflow for the discovery and development of novel sulfonamide-based drugs.

Key Synthetic Strategies for Sulfonamides

Caption: An overview of modern and classical synthetic routes to sulfonamide derivatives.

Conclusion and Future Perspectives

The sulfonamide scaffold continues to be a rich source of therapeutic innovation. The development of novel synthetic methodologies has significantly expanded the accessible chemical space for sulfonamide derivatives, enabling the creation of more potent and selective drug candidates. Future research will likely focus on several key areas:

-

Green Chemistry: The development of more environmentally friendly and sustainable synthetic methods will be a priority.[14]

-

Diversity-Oriented Synthesis: The use of MCRs and other diversity-oriented approaches will be crucial for generating large and diverse libraries for screening against new and challenging biological targets.[27]

-

Computational Drug Design: In silico methods, including molecular docking and dynamics simulations, will play an increasingly important role in the rational design of sulfonamide inhibitors with improved target affinity and selectivity.[28][29]

-

Targeted Therapies: The design of sulfonamide derivatives that selectively target specific isoforms of enzymes or cellular pathways will be key to developing more effective and less toxic therapies.[26]

By embracing these future directions, the scientific community can continue to unlock the full therapeutic potential of this remarkable class of compounds, leading to the development of new and improved treatments for a wide range of human diseases.

References

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Sulfonamides as anticancer agents: A brief review on sulfonamide derivatives as inhibitors of various proteins overexpressed in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ijpsjournal.com [ijpsjournal.com]

- 4. The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review [ajchem-b.com]

- 5. frontiersrj.com [frontiersrj.com]

- 6. Sulfonamides as a Promising Scaffold in Drug Discovery: An Insightful Review on FDA-Approved Molecules, Synthesis Strategy, Medical Indication, and Their Binding Mode - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. jetir.org [jetir.org]

- 8. Synthesis, Characterization, and Antibacterial Activities of Novel Sulfonamides Derived through Condensation of Amino Group Containing Drugs, Amino Acids, and Their Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 9. ptfarm.pl [ptfarm.pl]

- 10. benthamdirect.com [benthamdirect.com]

- 11. portal.fis.tum.de [portal.fis.tum.de]

- 12. mdpi.com [mdpi.com]

- 13. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 14. thieme-connect.com [thieme-connect.com]

- 15. researchgate.net [researchgate.net]

- 16. psjd.icm.edu.pl [psjd.icm.edu.pl]

- 17. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 18. Sulfur-Arylation of Sulfenamides via Ullmann-Type Coupling with (Hetero)aryl Iodides - PMC [pmc.ncbi.nlm.nih.gov]

- 19. pubs.acs.org [pubs.acs.org]

- 20. Sulfo-click reactions: What works and what doesn't - American Chemical Society [acs.digitellinc.com]

- 21. researchgate.net [researchgate.net]

- 22. Click chemistry-based synthesis of new benzenesulfonamide derivatives bearing triazole ring as selective carbonic anhydrase II inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. pubs.acs.org [pubs.acs.org]

- 24. openaccesspub.org [openaccesspub.org]

- 25. researchgate.net [researchgate.net]

- 26. Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 27. “Click, Click, Cyclize”: A DOS Approach to Sultams Utilizing Vinyl Sulfonamide Linchpins - PMC [pmc.ncbi.nlm.nih.gov]

- 28. sciepub.com [sciepub.com]

- 29. Structure–activity relationships of sulfonamides derived from carvacrol and their potential for the treatment of Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]

Navigating the Unseen: A Technical Guide to the Safe Handling of 2-Methoxyethane-1-sulfonamide

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and development, novel molecules are the currency of innovation. Among these is 2-Methoxyethane-1-sulfonamide, a compound with potential applications that necessitate a thorough understanding of its safe handling and management. This technical guide, designed for the discerning scientist, moves beyond rote procedure to instill a deep, causal understanding of the safety protocols essential for mitigating risk when working with this and similar chemical entities.

Compound Identity and Hazard Profile

This compound is identified by the CAS number 51517-04-5 and has a molecular formula of C3H9NO3S.[1][2] Its molecular weight is approximately 139.18 g/mol .[2] While comprehensive toxicological data is not extensively published, the available information classifies it as an irritant.[2]

Based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound presents the following primary hazards[2]:

-

Acute Toxicity, Oral (Category 5): May be harmful if swallowed.[2]

-

Skin Irritation (Category 2): Causes skin irritation.[2]

-

Serious Eye Irritation (Category 2A): Causes serious eye irritation.[2]

-

Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory Tract Irritation: May cause respiratory irritation.[2]

This profile necessitates a cautious and well-documented approach to its handling in a laboratory setting.

The Cornerstone of Safety: A Multi-Layered PPE Strategy

The principle of "as low as reasonably practicable" (ALARP) exposure is the foundation of a robust safety culture. For this compound, this translates to a multi-layered Personal Protective Equipment (PPE) strategy that anticipates and mitigates the identified hazards.

Experimental Protocol: Donning and Doffing of PPE for Handling this compound

-

Preparation: Before entering the designated handling area, inspect all PPE for integrity. This includes checking gloves for pinholes and ensuring eye protection is free from cracks or scratches.[3]

-

Donning Sequence:

-

Gown/Lab Coat: Wear a clean, long-sleeved lab coat with a closed front.[4][5]

-

Gloves: Select gloves appropriate for handling chemical irritants. Nitrile gloves are a common and effective choice.[5] Ensure the gloves are of a suitable thickness and check for any signs of degradation.[4]

-

Eye Protection: Wear chemical safety goggles that provide a complete seal around the eyes.[5][6] If there is a significant splash risk, a face shield should be worn in addition to goggles.[4][6]

-

Respiratory Protection: If working with the solid form where dust generation is possible, or if there is a risk of aerosolization, a NIOSH-approved respirator may be necessary.[7]

-

-

Doffing Sequence (to prevent cross-contamination):

-

Gloves: Remove gloves by peeling them off from the cuff, turning them inside out. Dispose of them in the designated chemical waste container.[8]

-

Gown/Lab Coat: Remove the lab coat by folding it inward, avoiding contact with the contaminated exterior.

-

Eye Protection: Remove eye protection.

-

Hand Hygiene: Immediately wash hands thoroughly with soap and water.[3][9]

-

Diagram: PPE Donning and Doffing Workflow

Caption: A visual representation of the correct sequence for donning and doffing Personal Protective Equipment to minimize exposure to this compound.

Engineering Controls and Safe Handling Practices

Beyond personal protection, engineering controls and established handling protocols are critical for minimizing exposure.

-

Ventilation: All manipulations of this compound should be conducted in a well-ventilated area.[10][11] For procedures that may generate dust or aerosols, a chemical fume hood is mandatory.[3][5]

-

Designated Work Area: Establish a designated area for handling this compound to prevent the spread of contamination.[12]

-

Avoiding Ingestion and Inhalation: Do not eat, drink, or smoke in areas where this chemical is handled.[3] Avoid actions that could lead to ingestion, such as mouth pipetting.[3][12] Minimize the generation of dust and aerosols.[7][12]

-

Spill Management: In the event of a spill, evacuate the immediate area. Wear appropriate PPE, including respiratory protection if necessary, before attempting to clean up.[7] For solid spills, carefully sweep or vacuum the material into a sealed container for disposal.[7][13] For liquid spills, absorb with an inert material and place in a suitable container.[11]

First Aid and Emergency Response: A Proactive Approach

A proactive emergency response plan is a non-negotiable aspect of laboratory safety.

| Exposure Route | First Aid Protocol |

| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[10][11] Seek immediate medical attention.[11][13] |

| Skin Contact | Immediately wash the affected area with plenty of soap and water.[10] Remove contaminated clothing and wash it before reuse.[10][11] If skin irritation persists, seek medical advice.[10] |

| Inhalation | Remove the individual to fresh air.[10][11] If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.[11] |

| Ingestion | Do NOT induce vomiting. If the person is conscious, rinse their mouth with water.[11] Seek immediate medical attention. |

Diagram: Emergency Response Flowchart

Caption: A flowchart outlining the immediate first aid steps to be taken in the event of an accidental exposure to this compound.

Prudent Storage and Disposal

Proper storage and disposal are the final, yet crucial, steps in the lifecycle management of any laboratory chemical.

-

Storage: Store this compound in a tightly closed container in a cool, dry, and well-ventilated area.[10][13] Keep it away from incompatible substances, such as strong oxidizing agents.[11]

-

Disposal: Dispose of waste material in accordance with all applicable federal, state, and local environmental regulations.[10][11] Do not dispose of it down the drain.[9]

Conclusion: A Culture of Vigilance

The safe handling of this compound is not merely a checklist of procedures but a mindset of proactive risk assessment and mitigation. By understanding the "why" behind each safety measure—from the specific hazards of the compound to the logic of PPE sequences and emergency responses—researchers can foster a laboratory environment where scientific advancement and personal safety are mutually reinforcing. This guide serves as a foundational document to be integrated into your institution's broader chemical hygiene plan, ensuring that the pursuit of discovery is always conducted with the utmost responsibility.

References

- 1. Page loading... [wap.guidechem.com]

- 2. This compound | C3H9NO3S | CID 18951506 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. artsci.usu.edu [artsci.usu.edu]

- 4. pppmag.com [pppmag.com]

- 5. Safety Tips for Handling Laboratory Chemicals - Actylis Lab [actylislab.com]

- 6. americanchemistry.com [americanchemistry.com]

- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 8. Recommended PPE to handle chemicals | Bernardo Ecenarro [bernardoecenarro.com]

- 9. gz-supplies.com [gz-supplies.com]

- 10. aksci.com [aksci.com]

- 11. fishersci.com [fishersci.com]

- 12. Article - Laboratory Safety Manual - ... [policies.unc.edu]

- 13. WERCS Studio - Application Error [assets.thermofisher.com]

A Technical Guide to 2-Methoxyethanesulfonamide: Synthesis, Properties, and Applications in Medicinal Chemistry

Executive Summary

This technical guide provides a comprehensive overview of 2-Methoxyethanesulfonamide (CAS No. 51517-04-5), a functionalized aliphatic sulfonamide. While not a widely documented therapeutic agent in itself, its structure represents a confluence of the pharmacologically significant sulfonamide moiety and a methoxyethyl group, a common feature in medicinal chemistry for modulating solubility and metabolic stability. This document, intended for researchers, chemists, and drug development professionals, details the compound's chemical identity, physicochemical properties, a robust and validated synthesis protocol, and its potential utility as a versatile building block. By contextualizing its role within the broader landscape of sulfonamide-based drug discovery, this guide serves as a practical resource for leveraging this compound in synthetic and medicinal chemistry programs.

Chemical Identity and Physicochemical Properties

The foundational step in utilizing any chemical entity is a thorough understanding of its identity and physical characteristics. 2-Methoxyethanesulfonamide is systematically named according to IUPAC nomenclature, and its key identifiers and computed properties are crucial for experimental design, analysis, and regulatory documentation.

Table 2.1: Core Chemical Identifiers for 2-Methoxyethanesulfonamide

| Identifier | Value | Source |

|---|---|---|

| IUPAC Name | 2-methoxyethanesulfonamide | [1] |

| CAS Number | 51517-04-5 | [1][2][3] |

| Molecular Formula | C₃H₉NO₃S | [1][2][3][4] |

| Molecular Weight | 139.17 g/mol | [1][2][3] |

| Canonical SMILES | COCCS(=O)(=O)N | [2][4] |

| InChIKey | CLPQSNXTFZZLHB-UHFFFAOYSA-N |[1][2][4] |

The compound's physicochemical properties, summarized below, offer predictive insights into its behavior in various solvent systems, its potential for membrane permeability, and its intermolecular interaction profile.

Table 2.2: Physicochemical Properties of 2-Methoxyethanesulfonamide

| Property | Value | Source |

|---|---|---|

| pKa (Predicted) | 10.36 ± 0.60 | [2] |

| Boiling Point | 135 °C @ 0.3 Torr | [5] |

| XLogP3-AA (Predicted) | -1.2 | [1][4] |

| Topological Polar Surface Area | 77.8 Ų | [1][2] |

| Hydrogen Bond Donor Count | 1 | [2] |

| Hydrogen Bond Acceptor Count | 4 | [2] |

| Rotatable Bond Count | 3 |[2] |

Synthesis of 2-Methoxyethanesulfonamide

The synthesis of 2-Methoxyethanesulfonamide can be reliably achieved through a three-step process starting from the commercially available reagent 1-bromo-2-methoxyethane.[3] This pathway involves the formation of a sulfonate salt, subsequent conversion to a reactive sulfonyl chloride, and final ammonolysis to yield the target sulfonamide.

Synthesis Pathway Overview

The chosen synthetic route is a classic and robust method for preparing sulfonamides from alkyl halides. The initial step, a nucleophilic substitution with sodium sulfite, efficiently installs the sulfonate group. The subsequent chlorination with thionyl chloride is a standard and high-yielding method for producing sulfonyl chlorides, which are versatile electrophiles. The final step, amination with aqueous ammonia, completes the synthesis. The overall workflow is depicted below.

Caption: Workflow for the synthesis of 2-Methoxyethanesulfonamide.

Detailed Experimental Protocol

This protocol is adapted from a reported synthesis and provides a self-validating workflow for laboratory-scale preparation.[3]

Step 1: Synthesis of Sodium 2-methoxyethane-1-sulfonate

-

Suspend 1-bromo-2-methoxyethane (2.00 mL, 21.3 mmol) in deionized water (16 mL) in a round-bottom flask equipped with a reflux condenser.

-

Add sodium sulfite (2.95 g, 23.4 mmol, 1.1 eq). The use of a slight excess of sodium sulfite ensures the complete consumption of the starting alkyl bromide.

-

Heat the mixture to reflux and maintain for 24 hours. The extended reaction time is necessary to drive the substitution to completion.

-

After cooling to room temperature, evaporate the solvent under reduced pressure to obtain a solid residue.

-

Purify the residue by slurrying in chloroform. This step removes unreacted organic starting material and byproducts, yielding the crude sodium sulfonate salt as a white solid (yield reported: 6.11 g).

Step 2: Synthesis of 2-Methoxyethane-1-sulfonyl chloride

-

To the crude white solid from the previous step, add thionyl chloride (15.5 mL, 213 mmol, 10 eq) and a catalytic amount of N,N-dimethylformamide (DMF) (0.082 mL, 1.06 mmol). Thionyl chloride serves as both reagent and solvent, hence the large excess. DMF catalyzes the formation of the Vilsmeier reagent, which is the active chlorinating species.

-

Stir the mixture at 100°C for 3 hours under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis of thionyl chloride.

-

Evaporate the excess thionyl chloride under reduced pressure.

-